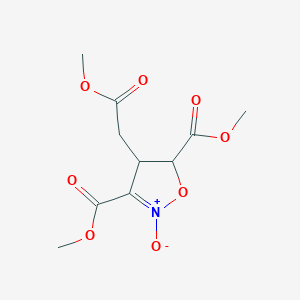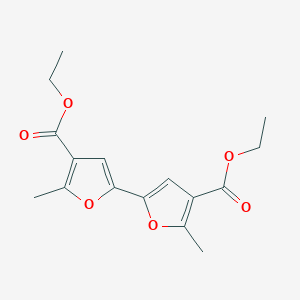![molecular formula C17H26N2O B3828728 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-3-methylcyclohexanone](/img/structure/B3828728.png)
2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-3-methylcyclohexanone
Overview
Description
2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-3-methylcyclohexanone, also known as Meldrum's acid-derived aldimine, is a chemical compound used in scientific research. It is a versatile molecule that has been used in various applications, including organic synthesis, drug discovery, and material science.
Mechanism of Action
The mechanism of action of 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-3-methylcyclohexanone is not fully understood. However, it is believed to act as a nucleophile in organic reactions, as a chelating agent in coordination chemistry, and as a stabilizer in material science. Its unique structure, which contains two dimethylamino groups and a 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-3-methylcyclohexanone's acid moiety, allows it to participate in various chemical reactions and form stable complexes with metals and other molecules.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-3-methylcyclohexanone. However, it has been reported to exhibit low toxicity and good biocompatibility, making it a potential candidate for biomedical applications. It has also been reported to possess antioxidant and antimicrobial properties, which could be useful in the development of new drugs and materials.
Advantages and Limitations for Lab Experiments
The advantages of using 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-3-methylcyclohexanone in lab experiments include its versatility, ease of synthesis, and low toxicity. It can be used in various applications, including organic synthesis, coordination chemistry, and material science. It is also easy to synthesize using simple reagents and procedures. Furthermore, it exhibits low toxicity and good biocompatibility, making it a potential candidate for biomedical applications.
The limitations of using 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-3-methylcyclohexanone in lab experiments include its sensitivity to air and moisture, which can lead to decomposition and loss of activity. It also requires careful handling and storage to avoid contamination and degradation. Furthermore, its unique structure and properties may limit its applicability in certain reactions and systems.
Future Directions
There are several future directions for the use of 2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-3-methylcyclohexanone in scientific research. One direction is the development of new synthetic methodologies using this molecule as a building block. Another direction is the exploration of its properties and applications in coordination chemistry, material science, and biomedical research. Furthermore, the design and synthesis of new derivatives and analogs of this molecule could lead to the discovery of new compounds with improved properties and activities.
Scientific Research Applications
2,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-3-methylcyclohexanone has been used in various scientific research applications. It has been used as a building block in organic synthesis to prepare complex molecules, such as natural products and pharmaceuticals. It has also been used as a ligand in coordination chemistry to prepare metal complexes with interesting properties, such as luminescence and catalytic activity. Furthermore, it has been used as a starting material in material science to prepare functional materials, such as polymers and nanoparticles.
properties
IUPAC Name |
(2E,6E)-2,6-bis[(E)-3-(dimethylamino)prop-2-enylidene]-3-methylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-14-10-11-15(8-6-12-18(2)3)17(20)16(14)9-7-13-19(4)5/h6-9,12-14H,10-11H2,1-5H3/b12-6+,13-7+,15-8+,16-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWHTLJRASFMLX-QLKMABOHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=CC=CN(C)C)C(=O)C1=CC=CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1CC/C(=C\C=C\N(C)C)/C(=O)/C1=C/C=C/N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,6E)-2,6-bis[(E)-3-(dimethylamino)prop-2-enylidene]-3-methylcyclohexan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![bis(2-methoxyphenyl) [3-(trifluoromethyl)phenyl]amidophosphate](/img/structure/B3828660.png)

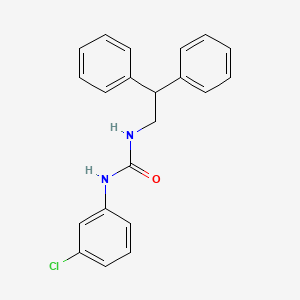

![7-fluoro-2-methyl-4-{[2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]carbonyl}quinoline](/img/structure/B3828683.png)
![N-(2,5-dichlorophenyl)-2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoacetamide](/img/structure/B3828692.png)
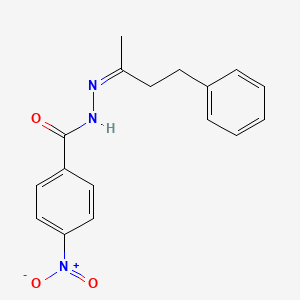
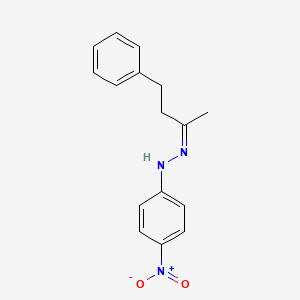

![6-bromo-5-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone]](/img/structure/B3828726.png)

![5-(dimethylamino)-1-{5-[4-(dimethylamino)-1,3-butadien-1-yl]-2-furyl}-2,4-pentadien-1-one](/img/structure/B3828739.png)
